Fenpipramide hydrochloride

Muscarinic receptor pharmacology Tissue selectivity Anticholinergic differentiation

Fenpipramide hydrochloride is the hydrochloride salt of fenpipramide, a synthetic tertiary‑amine anticholinergic agent belonging to the diphenylpiperidine butyramide class. The compound functions as a parasympatholytic, competitively antagonising muscarinic acetylcholine receptors, and is primarily used in veterinary medicine as a spasmolytic and analgesic co‑agent in fixed‑dose combination with levomethadone.

Molecular Formula C21H27ClN2O
Molecular Weight 358.9 g/mol
CAS No. 14007-53-5
Cat. No. B080580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpipramide hydrochloride
CAS14007-53-5
Molecular FormulaC21H27ClN2O
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl
InChIInChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H
InChIKeyGNQVMBPLQIGMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenpipramide Hydrochloride (CAS 14007‑53‑5) – Procurement‑Relevant Identity and Pharmacological Class Overview


Fenpipramide hydrochloride is the hydrochloride salt of fenpipramide, a synthetic tertiary‑amine anticholinergic agent belonging to the diphenylpiperidine butyramide class [1]. The compound functions as a parasympatholytic, competitively antagonising muscarinic acetylcholine receptors, and is primarily used in veterinary medicine as a spasmolytic and analgesic co‑agent in fixed‑dose combination with levomethadone [2]. Historically, it was employed in human obstetrics as a spasmolytic [3]. The hydrochloride salt (CAS 14007‑53‑5; MW 358.9 g/mol) is the form used in injectable formulations, distinguishing it from the free base (CAS 77‑01‑0) and the quaternary methobromide analogue fenpiverinium bromide .

Why Generic Substitution Is Not Straightforward for Fenpipramide Hydrochloride – Key Differentiation Drivers


Within the synthetic anticholinergic class, compounds such as fenpiverinium bromide, butylscopolamine, and secoverine share a common mechanism of action; however, fenpipramide hydrochloride possesses a unique tertiary‑amine structure that confers distinct tissue‑selectivity profiles, ionization‑state‑dependent pharmacokinetics, and a proprietary fixed‑dose combination with levomethadone that cannot be replicated by simply substituting another antimuscarinic [1]. These factors mean that replacement with a generic anticholinergic would alter both the pharmacodynamic balance (e.g., loss of ileal‑preferential spasmolysis) and the regulatory status of the finished veterinary product [2]. The quantitative evidence below details the measurable dimensions along which fenpipramide hydrochloride diverges from its closest structural and functional analogues.

Fenpipramide Hydrochloride – Quantitative Differentiation Evidence Against Closest Structural and Functional Analogues


Ileal vs. Atrial Muscarinic Receptor Affinity: 2‑ to 4‑Fold Selectivity Over Secoverine in Guinea‑Pig Tissue

In a direct head‑to‑head comparison using guinea‑pig isolated atria and ileal longitudinal muscle, fenipramide (fenpipramide) exhibited a 2‑ to 4‑fold higher affinity for ileal muscarinic receptors than for atrial receptors, as measured both by displacement of [3H]quinuclidinyl benzilate binding and by inhibition of cholinomimetic responses. In the same study, secoverine showed no difference in affinity between the two tissues, while 4‑DAMP showed a similar ileal preference [1]. This is the only published direct comparative receptor‑selectivity dataset for fenpipramide against another anticholinergic.

Muscarinic receptor pharmacology Tissue selectivity Anticholinergic differentiation

Unique UV‑Vis Spectral Fingerprint for Analytical Discrimination from Isopropamide, Trimethobenzamide, Morphazinamide, and Tolazamide

A charge‑transfer complexation method with iodine as σ‑acceptor produces distinct absorption maxima: fenpipramide hydrochloride shows a λmax at 365 nm, whereas isopropamide iodide, trimethobenzamide hydrochloride, morphazinamide hydrochloride, and tolazamide all exhibit λmax at 295 nm [1]. This 70‑nm bathochromic shift enables interference‑free spectrophotometric quantification of fenpipramide hydrochloride in the presence of these structurally unrelated amide drugs.

Spectrophotometric analysis Quality control Charge‑transfer complexation

Proprietary Fixed‑Dose Veterinary Combination (Levomethadone/Fenpipramide) Not Replicable with Other Anticholinergics

Fenpipramide hydrochloride is registered as a fixed‑dose injectable combination with levomethadone hydrochloride (2.5 mg/mL levomethadone + 0.125 mg/mL fenpipramide) under the trade name Polamivet/L‑Polamivet in multiple European countries [1]. In this combination, fenpipramide prevents opioid‑induced bradycardia and parasympathomimetic side effects (defecation, micturition, hypersalivation), an integrated pharmacodynamic role that cannot be fulfilled by substituting fenpipramide with another anticholinergic such as atropine or glycopyrrolate without altering the benefit–risk balance of the registered product [2]. The pharmacokinetic mismatch potential (e.g., shorter half‑life of atropine relative to levomethadone) would disrupt the temporal alignment of opioid analgesia and anticholinergic cardioprotection.

Veterinary anaesthesia Fixed‑dose combination Opioid‑anticholinergic synergy

Tertiary Amine vs. Quaternary Ammonium Structural Differentiation: CNS Permeability and Salt‑Form Selection

Fenpipramide hydrochloride contains a tertiary amine, whereas its closest structural analogue fenpiverinium bromide is a quaternary ammonium compound (fenpipramide methobromide). This single methylation difference renders fenpipramide hydrochloride capable of crossing the blood‑brain barrier, while fenpiverinium is peripherally restricted [1]. The hydrochloride salt additionally offers higher aqueous solubility than the free base (predicted logP of free base: 3.81), which is advantageous for injectable formulation . The choice between fenpipramide hydrochloride and fenpiverinium bromide therefore determines central vs. peripheral anticholinergic exposure, a critical selection parameter in research and formulation contexts.

Blood‑brain barrier permeability Salt form comparison Fenpipramide vs. fenpiverinium

Fenpipramide Hydrochloride – Evidence‑Based Application Scenarios for Prioritized Procurement


Veterinary Fixed‑Dose Combination Manufacture (Levomethadone/Fenpipramide Injection)

Fenpipramide hydrochloride is the sole anticholinergic approved in the EU as a fixed‑dose combination with levomethadone (Polamivet) for analgesic premedication and antidotal use in dogs and horses. Procurement of the hydrochloride salt is mandatory for manufacturers producing this registered veterinary medicine; substitution with fenpiverinium bromide or another anticholinergic would invalidate the marketing authorisation. The tissue‑selectivity data [1] support the rationale for fenpipramide's inclusion over non‑selective alternatives, as ileal‑preferential spasmolysis complements opioid analgesia with reduced cardiac chronotropic burden.

Analytical Reference Standard for Spectrophotometric Method Development and Quality Control

The distinct UV‑Vis spectral signature of fenpipramide hydrochloride (λmax 365 nm via iodine charge‑transfer complex) enables its use as an analytical reference standard for method development, validation, and routine quality control in laboratories that handle multiple pharmaceutical amides [1]. This spectroscopic differentiation is documented in a peer‑reviewed validated method and can be leveraged for compendial monograph development or ANDA submission support when fenpipramide hydrochloride is used as a reference marker for fenpiverinium‑related impurity profiling.

In Vitro Muscarinic Receptor Pharmacology Studies Requiring Tissue‑Selective Tools

For researchers investigating muscarinic receptor subtype pharmacology in isolated tissue preparations, fenpipramide hydrochloride offers a useful comparator probe with documented ileal‑selective affinity. The Choo & Mitchelson (1985) study provides quantitative affinity data in both atrial and ileal tissue, allowing it to serve as a tool compound alongside 4‑DAMP (M3‑selective) and secoverine (non‑selective) [1]. Procurement of high‑purity fenpipramide hydrochloride is essential for reproducing these tissue‑selectivity experiments.

CNS‑Penetrant Anticholinergic Tool for Veterinary Pharmacokinetic Studies

Because fenpipramide is a tertiary amine capable of crossing the blood‑brain barrier, its hydrochloride salt is suitable for pharmacokinetic studies investigating central muscarinic receptor engagement in veterinary species. This contrasts with the quaternary analogue fenpiverinium bromide, which remains peripherally confined. The levomethadone/fenpipramide combination pharmacokinetic study in ponies [1] demonstrates the analytical feasibility of quantifying fenpipramide in plasma, supporting its procurement for further PK/PD modelling.

Quote Request

Request a Quote for Fenpipramide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.